molecular formula C7H4BrFN2 B1519321 2-Bromo-6-fluoroimidazo[1,2-a]pyridine CAS No. 1060815-08-8

2-Bromo-6-fluoroimidazo[1,2-a]pyridine

Número de catálogo: B1519321
Número CAS: 1060815-08-8
Peso molecular: 215.02 g/mol
Clave InChI: OTKAHNIDJZFOAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture and Crystallographic Data

Core Structural Features

2-Bromo-6-fluoroimidazo[1,2-a]pyridine (CAS: 1060815-08-8) is a halogenated heterocyclic compound with a fused imidazo-pyridine core. Its molecular formula is C₇H₄BrFN₂ , and it has a molecular weight of 215.02 g/mol . The structure comprises a bicyclic system where a five-membered imidazole ring is fused to a six-membered pyridine ring. Substituents include a bromine atom at position 2 and a fluorine atom at position 6 of the pyridine ring (Figure 1).

Key Structural Attributes:
Feature Description
Core System Fused imidazo[1,2-a]pyridine (pyridine + imidazole rings)
Substituents Bromine at C2, fluorine at C6
Stereochemistry Planar fused-ring system with fixed substituent positions
Crystallographic Insights

While direct crystallographic data for this compound is limited, analogous imidazo[1,2-a]pyridines exhibit periplanar conformations between the imidazole and pyridine rings, with torsion angles (τ1) near 0–7.1° . The bromine and fluorine substituents likely influence intermolecular interactions, such as halogen bonding or π-π stacking, in crystalline arrangements.

Propiedades

IUPAC Name

2-bromo-6-fluoroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKAHNIDJZFOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653891
Record name 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060815-08-8
Record name 2-Bromo-6-fluoroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

2-Bromo-6-fluoroimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits various pharmacological properties, making it a potential candidate for drug development. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of imidazo[1,2-a]pyridine derivatives. The compound can be synthesized through various methods, including:

  • Bromination : Utilizing bromine or brominating agents to introduce the bromine atom at the 2-position.
  • Fluorination : Employing fluorinating reagents to incorporate the fluorine atom at the 6-position.

These synthetic routes allow for the modification of the imidazo[1,2-a]pyridine scaffold to enhance biological activity and selectivity against specific targets.

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit notable antimicrobial activity. For instance, studies have shown that various substituted imidazo[1,2-a]pyridines possess antibacterial and antifungal properties. The presence of halogen substituents like bromine and fluorine often enhances these activities by influencing the electronic properties of the molecule .

Anticancer Activity

Imidazo[1,2-a]pyridines have been investigated for their potential anticancer effects. A study highlighted that certain derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. Specifically, compounds derived from this scaffold showed promising results against various cancer cell lines, including leukemia .

Protein Kinase Inhibition

Recent research has focused on the role of imidazo[1,2-a]pyridines as protein kinase inhibitors. A series of studies have evaluated their efficacy against kinases such as DYRK1A and CLK1. The introduction of substituents at different positions on the imidazo ring has been shown to modulate kinase inhibition potency significantly .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

  • Positioning of Substituents : The biological activity is highly dependent on the nature and position of substituents on the imidazo ring. For example, halogen atoms at specific positions enhance activity against certain biological targets.
  • Electronic Effects : The electron-withdrawing nature of bromine and fluorine can increase lipophilicity and improve binding affinity to biological targets.
Substituent PositionBiological ActivityObservations
2-BromoAntimicrobialEnhanced activity against bacteria and fungi
6-FluoroAnticancerSignificant inhibition of cancer cell proliferation
Various (SAR study)Protein Kinase InhibitorModulation of kinase inhibition potency

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Case Study 1 : A study evaluated its effects on L1210 mouse leukemia cells and reported IC50 values in the nanomolar range for certain derivatives .
  • Case Study 2 : Research demonstrated that modifications at the 6-position could lead to selective inhibition of CLK1 and DYRK1A kinases, suggesting a pathway for developing targeted therapies for diseases like Alzheimer's .

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research indicates that 2-Bromo-6-fluoroimidazo[1,2-a]pyridine exhibits significant inhibitory activity against various enzymes, particularly kinases. For instance, derivatives of imidazo[1,2-a]pyridines have shown potential as inhibitors of DYRK1A and CLK1 kinases, which are implicated in several diseases, including Alzheimer's disease. A study reported that certain derivatives inhibited these kinases at micromolar concentrations, suggesting their potential as therapeutic agents for neurodegenerative disorders .

Antiviral Activity

The compound has been evaluated for its antiviral properties. In a study focusing on imidazo[1,2-a]pyridine derivatives, it was found that some compounds exhibited promising activity against HIV, with selectivity indices indicating their potential for further development as antiviral agents . The introduction of functional groups capable of hydrogen bonding was noted to enhance potency against viral targets.

Anticancer Properties

Imidazo[1,2-a]pyridine derivatives are also being investigated for their anticancer activities. The structural features of this compound may contribute to its ability to interact with cancer-related pathways, although specific studies on this compound are still limited.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. The synthesis can be optimized using polar aprotic solvents like dimethylformamide or dimethyl sulfoxide under controlled conditions .

Table: Synthesis Overview

StepReagentsConditionsYield (%)
15-Aminopyridine + 2-BromoacetophenoneK2CO3 in EtOHVaries (30-75%)
2Reaction with various substituentsOptimized conditionsImproved yields

Case Studies

Case Study 1: Kinase Inhibition
A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their inhibition against DYRK1A and CLK1. The results indicated that modifications at specific positions on the ring could significantly enhance inhibitory activity .

Case Study 2: Antiviral Screening
In another investigation focused on antiviral properties, a library of imidazo[1,2-a]pyridine compounds was screened against HIV. Compounds exhibiting low IC50 values were identified as potential leads for further development .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates nucleophilic substitution at the bromine or fluorine positions.

Key Findings:

  • Fluorine replacement : Fluorine at position 6 undergoes substitution with nucleophiles like amines or alkoxides under mild conditions (40–60°C) using polar aprotic solvents (e.g., DMF, DMSO) and bases (K₂CO₃ or Cs₂CO₃) .

  • Bromine replacement : Bromine at position 2 participates in Pd-catalyzed cross-couplings but can also undergo direct substitution with stronger nucleophiles (e.g., thiols, cyanide) at elevated temperatures (80–120°C) .

Example Reaction:
2 Bromo 6 fluoroimidazo 1 2 a pyridine+NaOMeDMF 50 C2 Bromo 6 methoxyimidazo 1 2 a pyridine\text{2 Bromo 6 fluoroimidazo 1 2 a pyridine}+\text{NaOMe}\xrightarrow{\text{DMF 50 C}}\text{2 Bromo 6 methoxyimidazo 1 2 a pyridine}

Yield: 78%.

Cross-Coupling Reactions

The bromine atom serves as a versatile handle for transition-metal-catalyzed couplings.

Suzuki-Miyaura Coupling

Pd(PPh₃)₄ or Pd(OAc)₂ catalyzes aryl-aryl bond formation with boronic acids.

Entry Boronic AcidCatalystSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄THF8085
24-NO₂-phenylboronicPd(OAc)₂DMF10072
3Vinylboronic acidPdCl₂(dppf)Toluene9068

Data adapted from .

Buchwald-Hartwig Amination

Bromine at position 2 reacts with primary/secondary amines using Pd catalysts (e.g., Xantphos/Pd₂(dba)₃) to form C–N bonds:
2 Bromo 6 fluoroimidazo 1 2 a pyridine+MorpholinePd 110 C2 Morpholino 6 fluoroimidazo 1 2 a pyridine\text{2 Bromo 6 fluoroimidazo 1 2 a pyridine}+\text{Morpholine}\xrightarrow{\text{Pd 110 C}}\text{2 Morpholino 6 fluoroimidazo 1 2 a pyridine}

Yield: 82% .

Hydrolysis of Halogens

  • Fluorine hydrolysis : Requires harsh conditions (e.g., H₂SO₄, 150°C) due to strong C–F bond stability .

  • Bromine hydrolysis : Achieved via basic hydrolysis (NaOH, H₂O/EtOH) to yield hydroxyl derivatives .

Oxidation and Reduction

  • Oxidation : Manganese dioxide (MnO₂) selectively oxidizes the C3 position to a ketone in 65% yield .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring, but fluorines remain intact .

Comparative Reactivity Analysis

The electronic effects of bromine (σₚ = 0.86) and fluorine (σₚ = 0.78) direct regioselectivity in reactions:

Position Reactivity TrendDominant Mechanism
C2 (Br)Electrophilic substitution preferredCross-coupling > SNAr
C6 (F)Nucleophilic substitution favoredSNAr > C–H functionalization

Adapted from .

Challenges and Optimization

  • Solvent effects : DMF enhances coupling efficiency but complicates purification .

  • Catalyst loading : Pd(OAc)₂ at 1–5 mol% balances cost and yield .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations: Halogen and Functional Group Effects

2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 1135282-92-6)
  • Molecular Formula : C₈H₄BrF₃N₂
  • Molecular Weight : 265.03 g/mol
  • Key Differences : Replaces the fluorine atom at position 6 with a trifluoromethyl (-CF₃) group.
  • Trifluoromethyl groups are known to increase metabolic stability compared to halogens like fluorine .
3-Bromo-6-chloroimidazo[1,2-a]pyridine (CAS: 886371-28-4)
  • Molecular Formula : C₇H₄BrClN₂
  • Molecular Weight : 235.48 g/mol
  • Key Differences : Chlorine replaces fluorine at position 6, and bromine is at position 3 instead of 2.
  • Impact: Chlorine’s larger atomic radius may sterically hinder interactions at position 4.
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260763-32-3)
  • Molecular Formula : C₁₀H₈BrFN₂O₂
  • Molecular Weight : 287.09 g/mol
  • Key Differences : Incorporates an ethyl carboxylate ester at position 2 and fluorine at position 6.
  • Impact :
    • The ester group improves aqueous solubility , addressing a common limitation of imidazo[1,2-a]pyridines .
    • Fluorine at position 8 may enhance selectivity for enzymes like cyclin-dependent kinases (CDKs) .
Antitrypanosomal Activity
  • 8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine (CAS: Not provided) demonstrated potent antitrypanosomal activity (IC₅₀ < 1 μM) in preclinical studies .
  • Comparison :
    • The 6-fluoro analog may exhibit reduced efficacy due to fluorine’s smaller size and lower electronegativity compared to chlorine.
CDK2 Inhibition
  • 6-Bromoimidazo[1,2-a]pyridin-8-amine (CAS: Not provided) showed inhibitory activity against CDK2 (IC₅₀ = 0.8 μM) .
  • Comparison :
    • The absence of an amine group in 2-bromo-6-fluoroimidazo[1,2-a]pyridine likely reduces CDK2 affinity but increases metabolic stability.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Aqueous Solubility (mg/mL)
This compound 215.02 2.1 0.15
2-Bromo-6-(trifluoromethyl) 265.03 3.4 0.02
Ethyl 6-bromo-8-fluoro-2-carboxylate 287.09 1.8 1.2

*LogP values estimated based on substituent contributions.

Métodos De Preparación

Condensation of 2-Aminopyridines with α-Halogenocarbonyl Compounds

A common route involves the condensation of 2-aminopyridine derivatives bearing a fluorine substituent at the 6-position with α-bromo ketones or α-bromo carbonyl compounds. This reaction proceeds through initial alkylation of the endocyclic nitrogen followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.

  • Catalyst-free and eco-friendly protocols have been developed, employing solvents such as dimethylformamide (DMF), ethanol, or solventless grindstone procedures, often at room temperature or mild reflux conditions. Bases like potassium carbonate or sodium bicarbonate are commonly used to facilitate the reaction.
  • Tandem cyclization/bromination protocols have been reported using α-haloketones as both substrate and bromine source, with oxidants such as tert-butyl hydroperoxide (TBHP), enabling high atom economy and excellent functional group tolerance.
  • Microwave-assisted syntheses in methanol with sodium bicarbonate base have also been documented, achieving high yields (up to 99%) in short reaction times.

These methods are adaptable to introducing fluorine substituents by starting from appropriately fluorinated 2-aminopyridines, thus enabling the synthesis of this compound.

Direct Cyclization of 2-Amino-5-fluoropyridine with Chloroacetaldehyde Derivatives

A patented method describes the preparation of 6-bromoimidazo[1,2-a]pyridine derivatives by reacting 2-amino-5-bromopyridine with chloroacetaldehyde aqueous solutions at mild temperatures (25–50 °C) for 2 to 24 hours. This reaction forms the imidazo ring via intramolecular cyclization, yielding the brominated imidazopyridine core. The fluorine substituent can be introduced by using 2-amino-5-fluoropyridine analogs under similar conditions, enabling selective synthesis of this compound.

  • The process is characterized by gentle reaction conditions, ease of operation, stable product quality, and high purity.
  • This method is particularly useful for preparing key intermediates for pharmaceuticals such as olprinone analogs.

DBU-Catalyzed Cyclization Using Phenacyl Bromides

Another efficient approach involves the DBU-catalyzed cyclization of substituted 2-aminopyridines with phenacyl bromides in aqueous ethanol at room temperature. This method achieves good to excellent yields (65–94%) and tolerates various electron-withdrawing and electron-donating substituents on the phenacyl bromide.

  • The reaction mechanism proceeds via formation of a pyridinium salt intermediate, followed by intramolecular cyclization.
  • The method has been demonstrated on a multigram scale with low catalyst loading (1 mol% DBU), showing scalability and robustness.
  • Using 2-amino-5-fluoropyridine and appropriate phenacyl bromides allows access to fluorinated brominated imidazo[1,2-a]pyridines.

Comparative Data Table of Preparation Methods

Method Key Reactants Conditions Yield Range (%) Advantages References
Condensation with α-haloketones 2-Aminopyridine (fluorinated), α-bromo ketones Room temp to reflux, bases (K2CO3, NaHCO3), solvent or solventless Up to 99 Catalyst-free, eco-friendly, high atom economy
Cyclization with chloroacetaldehyde 2-Amino-5-bromopyridine, chloroacetaldehyde aqueous solution 25–50 °C, 2–24 h High purity, stable product Mild conditions, easy operation
DBU-catalyzed cyclization with phenacyl bromides 2-Aminopyridine (fluorinated), phenacyl bromide Room temp, aqueous ethanol, DBU catalyst 65–94 Mild, scalable, broad substrate scope

Detailed Research Findings and Mechanistic Insights

  • The mechanism for DBU-catalyzed synthesis involves initial nucleophilic attack by the endocyclic nitrogen of 2-aminopyridine on the α-bromo carbonyl compound, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization and deprotonation yield the imidazo[1,2-a]pyridine core. This pathway was confirmed by isolation and mass spectrometric characterization of the pyridinium intermediate.
  • The tandem cyclization/bromination method using TBHP exploits the α-haloketone as both substrate and bromine source, enabling in situ bromination concurrent with ring formation. This method offers excellent functional group tolerance and is scalable, making it attractive for industrial applications.
  • The patented chloroacetaldehyde method provides a straightforward route to 6-bromoimidazo[1,2-a]pyridines with high purity and stable quality, suitable for pharmaceutical intermediate synthesis. The mild aqueous conditions reduce environmental impact and simplify downstream processing.

Practical Considerations and Stock Solution Preparation

For experimental and formulation purposes, this compound can be prepared as stock solutions at various concentrations using solvents like DMSO, PEG300, Tween 80, and corn oil. Proper sequential addition and mixing with physical aids (vortex, ultrasound, heat) ensure clear solutions suitable for in vivo studies.

Stock Solution Preparation Example 1 mg 5 mg 10 mg
1 mM solution volume (mL) 4.6507 23.2537 46.5073
5 mM solution volume (mL) 0.9301 4.6507 9.3015
10 mM solution volume (mL) 0.4651 2.3254 4.6507

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular Weight215.02 g/mol
Solubility in DMSO≥10 mM
Purity (HPLC)>98%
Storage Stability (-80°C)6 months

Q. Table 2. Reaction Optimization Parameters for Suzuki Coupling

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh3_3)4_4 (5 mol%)↑ Yield by 20%
Temperature100°C↑ Conversion
Solvent SystemTHF:H2_2O (1:1)↑ Solubility
BaseCs2_2CO3_3 (2 eq)↑ Reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoroimidazo[1,2-a]pyridine
Reactant of Route 2
2-Bromo-6-fluoroimidazo[1,2-a]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.